4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c14-8-4-9(15)6-10(5-8)17-12(19)7-11(13(20)21)16-2-1-3-18/h4-6,11,16,18H,1-3,7H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXEIPDRIBUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Stepwise Amidation of 4-Oxobutanoic Acid
Step 1: Synthesis of 4-Chloro-4-oxobutanoic Acid
Succinic anhydride is treated with thionyl chloride to form 4-chloro-4-oxobutanoic acid chloride. This intermediate is highly reactive, facilitating subsequent amidation.
Step 2: Coupling with 3,5-Dichloroaniline
4-Chloro-4-oxobutanoic acid chloride reacts with 3,5-dichloroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize diacylamide formation.
Step 3: Protection of 3-Hydroxypropylamine
3-Hydroxypropylamine is protected with TBS chloride in dimethylformamide (DMF), yielding tert-butyldimethylsilyl-protected 3-hydroxypropylamine.
Step 4: Second Amidation
The mono-amide intermediate reacts with protected 3-hydroxypropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Step 5: Deprotection
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the final product.
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, reflux, 2h | 92 | 95 |
| 2 | DCM, TEA, 0°C, 1h | 85 | 90 |
| 4 | EDC/HOBt, DMF, rt, 4h | 78 | 88 |
| 5 | TBAF, THF, rt, 30min | 95 | 98 |
Route 2: Tandem Coupling Using Mixed Anhydrides
Step 1: Formation of Mixed Anhydride
4-Oxobutanoic acid is converted to a mixed anhydride with isobutyl chloroformate in THF at -15°C.
Step 2: Sequential Aminolysis
The anhydride reacts first with 3,5-dichloroaniline, followed by in-situ addition of TBS-protected 3-hydroxypropylamine. This one-pot method reduces purification steps but risks regiochemical ambiguity.
Table 2: Comparative Efficiency of Route 2
| Parameter | Value |
|---|---|
| Total Yield | 68% |
| Diastereomeric Ratio | 88:12 |
| Reaction Time | 6h |
Analytical Characterization
3.1. Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.2 (d, J = 8.4 Hz, 1H, NH), 7.6 (s, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 3.6 (t, J = 6.0 Hz, 2H, CH₂OH), 3.4 (m, 2H, NHCH₂), 2.8–2.6 (m, 4H, CH₂CO).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).
3.2. Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed 98.5% purity, with a single impurity (<1.5%) identified as the mono-TBS-deprotected byproduct.
Challenges and Optimization
4.1. Regioselectivity in Amidation
Competing reactions at the β-keto position necessitate low temperatures (-10°C) and slow reagent addition to favor α-amidation.
4.2. Hydroxyl Group Stability
The 3-hydroxypropylamine’s hydroxyl group is prone to oxidation; thus, inert atmosphere (N₂) and antioxidant additives (e.g., BHT) are critical.
4.3. Solvent Selection Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., DCM/THF) balance reactivity and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds similar to 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications of the oxobutanoic acid structure could enhance cytotoxicity against human breast and prostate cancer cells, suggesting a promising avenue for drug development in cancer therapy .
Neurological Effects
The compound has also been investigated for its effects on neurological pathways. It is believed to interact with neurotransmitter systems, particularly through modulation of GABAergic and glutamatergic transmission. This modulation can potentially lead to therapeutic effects in neurodegenerative diseases and mood disorders .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. For example, the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride has been explored to produce various derivatives with improved biological activity .
Table 1: Synthesis Pathway Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-amino-3-hydroxybenzoic acid + 3,5-dichlorobenzoyl chloride | Tetrahydrofuran, Pyridine | Intermediate compound |
| 2 | Intermediate + p-toluenesulfonic acid mono hydrate | Reflux | Tafamidis (related compound) |
| 3 | Tafamidis + trimethylsilyldiazomethane | Methanol-Benzenes mixture | Methyl ester derivative |
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound in clinical settings:
Case Study 1: Cardiomyopathy Treatment
Tafamidis, a related compound approved for treating transthyretin amyloidosis, demonstrates the therapeutic potential of similar structures. Clinical trials have shown that it significantly reduces cardiovascular mortality and related hospitalizations . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Properties
Research into the antimicrobial activity of derivatives has revealed promising results against various pathogens. Compounds exhibiting similar structural characteristics have shown effectiveness in inhibiting bacterial growth, indicating potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxopentanoic acid
Uniqueness
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Biological Activity
4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, a compound with potential pharmacological applications, has garnered interest in the scientific community due to its biological activity. This article reviews its synthesis, biological effects, and pharmacological significance based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a dichlorophenyl group and a hydroxypropyl amino moiety. The synthesis typically involves a multi-step process that includes the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions to yield the desired product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to assess the antimicrobial activity of synthesized derivatives, revealing that certain compounds possess high activity against Staphylococcus aureus and Bacillus subtilis while displaying moderate activity against other strains like Escherichia coli and Salmonella typhi .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that similar oxobutanoic acids can induce apoptosis in cancer cell lines by triggering mitochondrial pathways. The presence of the dichlorophenyl group is hypothesized to enhance this effect by increasing lipophilicity and facilitating cellular uptake .
Enzyme Inhibition
Inhibition studies have shown that this compound can act as an inhibitor of key enzymes such as acetylcholinesterase and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The binding interactions with bovine serum albumin (BSA) further confirm its pharmacological relevance .
Case Studies
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is crucial for its therapeutic application. Preliminary studies suggest favorable ADMET characteristics, indicating good bioavailability and low toxicity levels at therapeutic doses. However, further comprehensive studies are needed to fully elucidate these properties .
Q & A
Q. What synthetic strategies are recommended for preparing 4-((3,5-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid?
Methodological Answer: A stepwise synthesis is typically employed:
Amide Coupling : React 3,5-dichloroaniline with a succinic acid derivative (e.g., succinic anhydride) to form the 4-oxobutanoic acid backbone.
Secondary Amine Introduction : Use nucleophilic substitution or reductive amination to attach the 3-hydroxypropylamine group to the α-position of the oxobutanoic acid.
Protection/Deprotection : Protect reactive groups (e.g., carboxylic acid) during synthesis to avoid side reactions.
Purification : Employ column chromatography or recrystallization for isolation.
Key Considerations : Optimize pH and temperature to enhance reaction efficiency and minimize hydrolysis of the hydroxypropyl group .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer : Use a combination of analytical techniques:
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
Methodological Answer :
- Enzymatic Assays : Test inhibition of kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorogenic substrates.
- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
- Antioxidant Activity : Measure ROS scavenging in cell-free systems (e.g., DPPH assay) due to the dichlorophenyl group’s potential redox activity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
Methodological Answer :
Reproduce Experimental Conditions : Standardize cell lines, serum concentrations, and assay protocols.
Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity if enzymatic data is inconsistent).
Metabolite Analysis : Check for degradation products via LC-MS, as the hydroxypropyl group may hydrolyze under certain conditions .
Q. What computational approaches predict target interactions for this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2) or receptors. Focus on the dichlorophenyl group’s hydrophobic binding and the carboxylic acid’s polar interactions.
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to assess binding kinetics.
- QSAR Models : Corporate substituent electronic effects (e.g., Hammett constants) to predict activity trends .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer :
-
Modify Substituents :
-
Parallel Synthesis : Use automated platforms (e.g., Chemspeed) to generate libraries for high-throughput screening .
Data Contradiction Analysis
Example : If cytotoxicity varies between studies, consider:
- Cell Line Variability : Test in isogenic cell pairs (e.g., wild-type vs. p53-null).
- Redox State : Measure intracellular glutathione levels, as the dichlorophenyl group may induce oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
